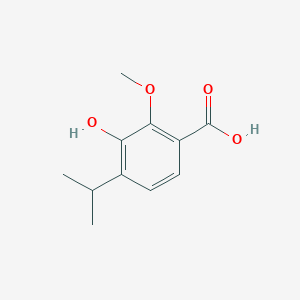

3-Hydroxy-4-isopropyl-2-methoxybenzoic acid

Description

3-Hydroxy-4-isopropyl-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at position 3, an isopropyl group at position 4, and a methoxy group at position 2. This compound’s unique substitution pattern influences its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-hydroxy-2-methoxy-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6(2)7-4-5-8(11(13)14)10(15-3)9(7)12/h4-6,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWKSVVJVNMBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C=C1)C(=O)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-isopropyl-2-methoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzoic acid derivative.

Functional Group Introduction: The hydroxyl, isopropyl, and methoxy groups are introduced through a series of chemical reactions, such as electrophilic aromatic substitution, Friedel-Crafts alkylation, and methylation.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.

Purification and Isolation: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-isopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents are used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents are used for reduction reactions.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-4-isopropyl-2-methoxybenzoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a pharmacological agent.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-isopropyl-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with target molecules. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall efficacy.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Acidity : The electron-withdrawing nitro group in 3-methoxy-2-nitrobenzoic acid enhances the acidity of its carboxylic group compared to the target compound, where the isopropyl (electron-donating) and methoxy groups may reduce acidity .

- Steric Hindrance: The bulky phenoxy group in HKA introduces greater steric hindrance than the isopropyl group in the target compound, affecting binding interactions in supramolecular chemistry or catalysis.

Pharmaceutical and Cosmetic Uses

- 4-Hydroxybenzoic acid : Primarily used as a preservative precursor (paraben synthesis) and in R&D .

- Caffeic acid : Employed in pharmacological research (antioxidant studies) and cosmetics due to its dihydroxy structure .

- Target compound : The isopropyl group may enhance stability in hydrophobic environments, making it suitable for drug delivery systems or agrochemical formulations.

Physical Properties and Solubility

While explicit data for the target compound are unavailable, comparisons can be inferred:

- Melting Points: 4-Hydroxybenzoic acid melts at 213–215°C , whereas HKA’s aromatic phenoxy group likely raises its melting point relative to the target compound.

- Solubility : The hydroxyl and carboxylic acid groups in caffeic acid improve water solubility, whereas the target compound’s isopropyl group may favor organic solvents.

Biological Activity

3-Hydroxy-4-isopropyl-2-methoxybenzoic acid , an organic compound with the molecular formula and a molecular weight of 210.23 g/mol, is notable for its diverse biological activities. This compound is primarily studied for its potential anti-inflammatory , antimicrobial , and anticancer properties, making it a significant focus in medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its structural features, particularly the hydroxyl and methoxy groups, which facilitate interactions with biological targets through hydrogen bonding. The isopropyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in managing conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound reveal its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The compound may target specific signaling pathways involved in cell survival, such as the Akt/NFκB pathway, similar to other benzoic acid derivatives .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-4-methoxybenzoic acid | Lacks isopropyl group | Moderate anti-inflammatory effects |

| 4-Hydroxy-3-methoxybenzoic acid | Hydroxyl and methoxy groups in different positions | Limited antimicrobial activity |

| 2-Hydroxy-4-methoxybenzoic acid | Different positioning of functional groups | Lower anticancer potential |

The presence of the isopropyl group in this compound enhances its biological activity compared to its analogs, suggesting a unique mechanism of action that warrants further exploration.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed significant reductions in inflammatory markers such as TNF-α and IL-1β following treatment with the compound. Histological analysis confirmed decreased synovial inflammation compared to control groups.

Antimicrobial Efficacy Assessment

In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity Investigation

Recent research focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in prostate cancer cells through modulation of the Akt/NFκB signaling pathway. Treatment resulted in decreased cell viability and increased markers of apoptosis such as cleaved caspase-3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.